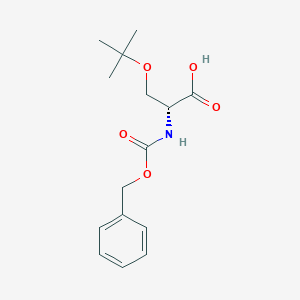

Z-D-Ser(TBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDGEONUWGOCJG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Imperative of Protected Amino Acids in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides is a cornerstone of modern biochemistry, enabling the production of therapeutics, research tools, and novel biomaterials. The precise, stepwise assembly of amino acids into a defined sequence is a complex undertaking, fraught with potential side reactions. The use of protecting groups for the reactive functional groups of amino acids is not merely a matter of convenience but a fundamental necessity for achieving high purity and yield in peptide synthesis. This technical guide provides a comprehensive overview of the purpose and application of protected amino acids, with a focus on the prevailing strategies, quantitative performance data, detailed experimental protocols, and the underlying chemical principles.

The Core Rationale for Protecting Amino Acids

Amino acids are bifunctional molecules, possessing at least one amino group (-NH2) and one carboxyl group (-COOH). Many also have reactive side chains. During peptide bond formation, the carboxyl group of one amino acid is activated to react with the amino group of another. Without protection, this process would be chaotic, leading to a number of undesirable outcomes:

-

Uncontrolled Polymerization: An activated amino acid could react with other unprotected amino acids, leading to the formation of random polymers instead of the desired peptide sequence.

-

Self-Coupling: The activated carboxyl group of an amino acid could react with the amino group of another molecule of the same amino acid.

-

Side-Chain Reactions: The reactive functional groups in the side chains of many amino acids (e.g., the ε-amino group of lysine, the thiol group of cysteine) could interfere with the peptide bond formation or lead to unwanted modifications of the peptide chain.[][2]

-

Racemization: The stereochemical integrity of the chiral α-carbon of the amino acids can be compromised during activation, leading to the formation of diastereomeric peptides with potentially altered biological activity.[3]

Protecting groups are temporary modifications of these reactive moieties that prevent them from participating in unintended reactions during the synthesis.[4] An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable under the conditions of peptide bond formation.

-

Readily removed in high yield under mild conditions that do not affect the newly formed peptide bonds or other protecting groups.[2]

-

Minimally contributing to racemization.

The Principle of Orthogonality in Peptide Synthesis

Modern peptide synthesis relies heavily on the concept of orthogonality .[5] Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[5][6] This principle is crucial for the stepwise elongation of the peptide chain and for the synthesis of complex peptides with modifications such as cyclization or branching.[5]

A typical peptide synthesis strategy employs three classes of orthogonal protecting groups:

-

Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[5]

-

Permanent side-chain protecting groups: These protect the reactive side chains of the amino acids and are removed only at the end of the synthesis.[7]

-

Linker to the solid support (in SPPS): This can be considered a protecting group for the C-terminal carboxyl group and is cleaved in the final step to release the peptide.

The two most widely adopted orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl approaches.

Core Strategies: A Comparative Analysis of Fmoc/tBu and Boc/Bzl

The choice between the Fmoc/tBu and Boc/Bzl strategies is a critical decision in planning a peptide synthesis, with each having distinct advantages and disadvantages.

The Fmoc/tBu Strategy

This is currently the most popular strategy for SPPS.[7] It is based on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group and acid-labile tert-butyl (tBu)-based groups for the permanent protection of the side chains.[8]

-

Nα-Deprotection: The Fmoc group is removed with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8]

-

Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.[7]

The full orthogonality of the Fmoc/tBu strategy, where the temporary and permanent protecting groups are removed by completely different chemical mechanisms (base vs. acid), is a major advantage.[]

The Boc/Bzl Strategy

This was the original strategy developed by R. Bruce Merrifield for SPPS. It uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (Bzl)-based groups for permanent side-chain protection.[9]

-

Nα-Deprotection: The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[8]

-

Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9]

The Boc/Bzl strategy is considered quasi-orthogonal because both types of protecting groups are removed by acid, but their lability to different acid strengths allows for selective removal.[]

Data Presentation: Comparison of Fmoc/tBu and Boc/Bzl Strategies

The selection of a synthesis strategy can significantly impact the yield and purity of the final peptide. While direct quantitative comparisons are often sequence-dependent, the following table summarizes the general characteristics and performance of the two major strategies.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα-Deprotection Condition | Mild Base (e.g., 20% piperidine in DMF)[8] | Moderate Acid (e.g., 50% TFA in DCM)[8] |

| Side-Chain Protecting Groups | Acid-labile (e.g., tBu, Trt) | Strong Acid-labile (e.g., Bzl, Tos) |

| Final Cleavage Condition | Strong Acid (e.g., TFA)[7] | Very Strong Acid (e.g., HF, TFMSA)[9] |

| Orthogonality | Fully Orthogonal[] | Quasi-orthogonal[] |

| Advantages | Milder conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides), safer final cleavage.[7] | Can be more effective for synthesizing long or hydrophobic peptides prone to aggregation. |

| Disadvantages | Potential for diketopiperazine formation at the dipeptide stage, aggregation can be an issue. | Harsher deprotection conditions, use of hazardous HF for final cleavage requires special equipment.[7] |

| Typical Coupling Yield | >99%[] | Generally high, but can be sequence-dependent. |

| Common Side Reactions | Aspartimide formation, diketopiperazine formation. | Premature removal of side-chain protecting groups with repeated acid treatments.[7] |

The following table presents specific yield and purity data for two different peptides synthesized using various Fmoc/tBu-based protocols, illustrating the impact of the synthesis method on the outcome.

| Peptide | Synthesis Protocol | Crude Yield (%) | Purity (%) | Specific Yield (%) |

| NBC112 | Tea Bag | 10 | 90 | 8 |

| Microwave | 45 | 95 | 43 | |

| Manual | 65 | 98 | 64 | |

| NBC759 | Tea Bag | 40 | 90 | 36 |

| Microwave | 50 | 92 | 46 | |

| Manual | 80 | 98 | 78 |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in peptide synthesis.

Caption: Principle of orthogonal protection in Fmoc-based SPPS.

Caption: General experimental workflow for Fmoc-based SPPS.

Caption: Reaction mechanisms for Fmoc and Boc deprotection.

Experimental Protocols

The following are generalized protocols for key experiments in Fmoc- and Boc-based peptide synthesis. Researchers should optimize these protocols based on the specific peptide sequence and available instrumentation.

Protocol for Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the introduction of the Fmoc group to the α-amino group of an amino acid.

Materials:

-

Amino acid

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Dioxane

-

10% Sodium carbonate solution

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in 10% sodium carbonate solution.

-

In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed overnight at room temperature.

-

Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

-

Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath to precipitate the Fmoc-amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum. A typical yield is over 90%.

Protocol for Boc Protection of an Amino Acid

This protocol outlines a general method for the Boc protection of an amino acid using di-tert-butyl dicarbonate (Boc-anhydride).

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc2O)

-

Dioxane

-

Water

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

At room temperature, add Boc2O (1.1 equivalents) with stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Dilute the mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove byproducts.

-

Acidify the aqueous layer with a 5% citric acid solution to pH 3-4 and extract the Boc-amino acid three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid, which can be further purified by recrystallization.

Protocol for a Single Cycle of Fmoc-based SPPS

This protocol describes the deprotection and coupling steps for the addition of one amino acid to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin

-

20% (v/v) Piperidine in DMF

-

DMF (N,N-dimethylformamide)

-

Fmoc-amino acid (4 equivalents)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.8 equivalents)

-

DIEA (N,N-Diisopropylethylamine) (8 equivalents)

-

DCM (Dichloromethane)

Procedure: Fmoc Deprotection:

-

Swell the peptide-resin in DMF in a reaction vessel.

-

Drain the DMF and add the 20% piperidine in DMF solution.

-

Shake for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and shake for 10-15 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.

-

Add DIEA to the vial and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times), followed by DCM (3 times). The resin is now ready for the next cycle.

Protocol for Final Cleavage and Deprotection in Fmoc SPPS

This protocol details the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Shake at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of TFA or DCM and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether two more times and dry under vacuum.

Conclusion

The use of protected amino acids is an indispensable strategy in modern peptide synthesis. By temporarily masking reactive functional groups, researchers can direct the formation of peptide bonds with high specificity, leading to the synthesis of complex peptides with high purity and yield. The choice between the two major orthogonal strategies, Fmoc/tBu and Boc/Bzl, depends on the specific characteristics of the target peptide, including its sequence, length, and the presence of sensitive modifications. A thorough understanding of the principles of protecting group chemistry, combined with optimized experimental protocols, is essential for the successful synthesis of peptides for research, diagnostics, and therapeutic applications.

References

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-fidelity synthesis of complex biomolecules that are crucial for biochemical research and drug development. At the heart of this powerful technology lies the orthogonal protection strategy, a sophisticated chemical logic that allows for the precise and controlled assembly of amino acids into a defined sequence. This guide provides a comprehensive exploration of the core principles of orthogonality, details the most prevalent protection schemes, presents available quantitative data on their performance, and outlines detailed experimental protocols for key manipulations.

The principle of orthogonality in chemical synthesis refers to the selective removal of one type of protecting group in the presence of others without affecting the integrity of the latter.[1] This is achieved by employing sets of protecting groups that are labile under distinct chemical conditions.[1] In the context of SPPS, this strategy is paramount as it enables the stepwise elongation of the peptide chain and the specific modification of amino acid side chains, which is essential for the synthesis of complex structures like cyclic or branched peptides.[1]

A typical SPPS strategy involves three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

-

Permanent side-chain protecting groups: These protect the reactive side chains of amino acids and are typically removed at the end of the synthesis, concurrently with cleavage from the solid support.

-

Semi-permanent side-chain protecting groups: These are employed for on-resin modifications, such as cyclization or branching, and can be selectively removed without affecting the temporary or permanent groups.[1]

This guide will delve into the two major orthogonal systems used in SPPS, the Fmoc/tBu and Boc/Bzl strategies, and explore the "third dimension" of orthogonal protecting groups that facilitate the synthesis of advanced peptide architectures.

Core Principles of Orthogonal Protection Strategies

The success of SPPS hinges on the careful selection of a compatible set of protecting groups. The two predominant strategies, Fmoc/tBu and Boc/Bzl, are defined by the type of temporary Nα-amino protecting group used.

The Fmoc/tBu Strategy

The modern and widely adopted Fmoc/tBu strategy is a true orthogonal system.[2][3] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[2]

-

Nα-Deprotection: The Fmoc group is removed with a mild base, typically a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2]

-

Final Cleavage: The peptide is cleaved from the resin, and the tBu-based side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA).[2]

The key advantage of the Fmoc/tBu strategy is its orthogonality, which allows for the selective deprotection of side chains for on-resin modifications.[3] The mild conditions used for Fmoc removal also make it suitable for the synthesis of peptides containing sensitive amino acids.[2]

The Boc/Bzl Strategy

The classic Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for semi-permanent side-chain protection.[2] This system is considered "pseudo-orthogonal" because both types of protecting groups are removed by acid, but at different concentrations.[4]

-

Nα-Deprotection: The Boc group is removed with a moderately strong acid, typically 25-50% TFA in dichloromethane (DCM).[2]

-

Final Cleavage: A very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is required to cleave the peptide from the resin and remove the Bzl-based side-chain protecting groups.[2]

While robust and often providing higher yields in some cases, the harsh acidic conditions of the final cleavage step in the Boc/Bzl strategy can be detrimental to sensitive peptides.[2]

The Third Dimension: Orthogonal Protecting Groups for Complex Peptides

For the synthesis of more complex peptides, such as those with cyclic or branched structures, a third layer of orthogonal protection is necessary.[1] These protecting groups must be stable to both the conditions used for Nα-deprotection (base in the Fmoc strategy, mild acid in the Boc strategy) and final cleavage (strong acid). They are removed by unique chemical mechanisms, allowing for selective deprotection and modification of specific side chains while the peptide remains attached to the resin.

Common "third dimension" orthogonal protecting groups include:

-

Allyloxycarbonyl (Alloc) and Allyl Esters: These groups are stable to both acidic and basic conditions used in standard SPPS but are selectively removed by palladium(0)-catalyzed allyl transfer in the presence of a scavenger.[1] This allows for the selective deprotection of amino acid side chains like lysine or glutamic acid for on-resin cyclization or branching.[1]

-

1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) and ivDde: These protecting groups are labile to dilute hydrazine and are frequently used to protect the side chain of lysine.[1] The use of Dde or ivDde provides an orthogonal handle for on-resin modifications.

Data Presentation: Comparison of Protecting Group Performance

The following tables summarize the key characteristics and deprotection conditions of commonly used orthogonal protecting groups in SPPS. While direct quantitative comparisons of cleavage yields can be challenging to consolidate from varied literature sources due to differing peptide sequences and analytical methods, the data presented provides a strong basis for strategic selection.

| Nα-Protecting Group | Deprotection Conditions | Cleavage Time | Reported Yield/Purity | Orthogonality | Advantages | Disadvantages |

| Fmoc | 20-50% Piperidine in DMF | 5-20 min | >99% deprotection is common[5] | Orthogonal to acid-labile groups | Mild deprotection conditions, allows for on-resin modifications | Piperidine is toxic |

| Boc | 25-50% TFA in DCM | 15-30 min | High, but sequence-dependent | Pseudo-orthogonal with Bzl groups | Robust, can lead to higher yields for some sequences | Harsh final cleavage with HF |

| Side-Chain Protecting Group | Amino Acid(s) | Deprotection Conditions | Cleavage Time | Reported Yield/Purity | Orthogonality | Applications |

| tBu (tert-Butyl) | Asp, Glu, Ser, Thr, Tyr | High concentration TFA (e.g., 95%) | 1-3 hours | Generally high | Orthogonal to Fmoc | Standard side-chain protection in Fmoc-SPPS |

| Bzl (Benzyl) | Asp, Glu, Ser, Thr, Tyr | Strong acid (HF, TFMSA) | 1-2 hours | Generally high | Pseudo-orthogonal with Boc | Standard side-chain protection in Boc-SPPS |

| Alloc (Allyloxycarbonyl) | Lys, Orn | Pd(PPh₃)₄, Phenylsilane in DCM | 30-60 min | Generally high, >95% reported[6] | Orthogonal to Fmoc/tBu and Boc/Bzl | On-resin cyclization and branching |

| Dde/ivDde | Lys, Orn | 2% Hydrazine in DMF | 15-30 min | Quantitative cleavage reported[1] | Orthogonal to Fmoc/tBu and Boc/Bzl | On-resin cyclization and branching |

Experimental Protocols

Detailed methodologies for the deprotection of key orthogonal protecting groups are provided below.

Protocol 1: Fmoc Deprotection

Objective: To remove the Nα-Fmoc protecting group during the iterative cycle of SPPS.

Reagents:

-

20% (v/v) Piperidine in DMF

Methodology:

-

Swell the Fmoc-peptide-resin in DMF.

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin slurry for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct.

-

Drain the deprotection solution.

-

Repeat steps 2-3 one more time to ensure complete deprotection.

-

Wash the peptide-resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

Protocol 2: Boc Deprotection and Neutralization

Objective: To remove the Nα-Boc protecting group and neutralize the resulting ammonium salt.

Reagents:

-

Deprotection Solution: 50% (v/v) TFA in DCM

-

Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM

Methodology:

-

Swell the Boc-peptide-resin in DCM.

-

Drain the DCM and add the Deprotection Solution.

-

Agitate the resin for 15-30 minutes at room temperature.

-

Drain the deprotection solution and wash the resin with DCM (3-5 times).

-

Add the Neutralization Solution to the resin and agitate for 2 minutes.

-

Drain the neutralization solution and repeat the neutralization step once more.

-

Wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times) to prepare for the next coupling step.

Protocol 3: Alloc Deprotection

Objective: To selectively remove the Alloc protecting group from a side chain for on-resin modification.

Reagents:

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), anhydrous

Methodology:

-

Swell the Alloc-protected peptide-resin in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

-

In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin substitution) in anhydrous DCM.

-

To this solution, add PhSiH₃ (20-24 equivalents).

-

Add the catalyst/scavenger solution to the peptide-resin.

-

Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

-

Drain the reaction solution.

-

Repeat the deprotection step (steps 4-5) to ensure complete removal of the Alloc group.

-

Wash the resin extensively with DCM, followed by a wash with a solution of sodium N,N-diethyldithiocarbamate in DMF to remove residual palladium, and finally with DMF.

Protocol 4: Dde/ivDde Deprotection

Objective: To selectively remove the Dde or ivDde protecting group from a lysine side chain.

Reagents:

-

2% (v/v) Hydrazine monohydrate in DMF

Methodology:

-

Swell the Dde/ivDde-protected peptide-resin in DMF.

-

Drain the DMF and add the 2% hydrazine in DMF solution.

-

Agitate the resin at room temperature for 3-15 minutes.

-

Drain the deprotection solution.

-

Repeat the hydrazine treatment two more times.

-

Wash the peptide-resin thoroughly with DMF (5-7 times).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the orthogonal protection strategy of SPPS.

Conclusion

The orthogonal protection strategy is a cornerstone of modern Solid-Phase Peptide Synthesis, providing the chemical precision required to construct complex and biologically active peptides. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the target peptide, with the Fmoc/tBu approach offering greater flexibility for the synthesis of sensitive and modified peptides due to its true orthogonality. The development of a "third dimension" of orthogonal protecting groups has further expanded the capabilities of SPPS, enabling the creation of intricate architectures such as cyclic and branched peptides. A thorough understanding of the principles of orthogonality, the characteristics of different protecting groups, and the associated experimental protocols is essential for researchers and scientists in the field of peptide chemistry and drug development to successfully design and execute the synthesis of novel peptide-based molecules.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

Z-D-Ser(TBu)-OH: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Z-D-Ser(TBu)-OH, a serine derivative. The information is compiled from publicly available safety data sheets and chemical supplier information to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the substance's behavior and for designing safe handling and storage procedures.

| Property | Value | Source(s) |

| Molecular Formula | C15H21NO5 | [1][2] |

| Molecular Weight | 295.33 g/mol | [2][3] |

| CAS Number | 65806-90-8 | [1][2][4] |

| Appearance | White to off-white powder | No specific citation |

| Boiling Point | 266.0 ± 30.0 °C at 760 mmHg | [4] |

| Flash Point | 114.6 ± 24.6 °C | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Storage Temperature | -20°C to -15°C | [2][4] |

Hazard Identification and Toxicology

This compound is classified as harmful.[4] The primary routes of exposure and associated hazards are outlined below.

| Hazard Classification | Description | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. | [4] |

| Acute Dermal Toxicity | Harmful in contact with skin. | [4] |

| Acute Inhalation Toxicity | Harmful if inhaled. | [4] |

| Eye Irritation | May cause eye irritation. | [4] |

| Skin Irritation | May cause skin irritation. | [4] |

| Respiratory Irritation | May cause respiratory tract irritation. | [4] |

Toxicological Data: Detailed toxicological data, such as LD50 or LC50 values, are not readily available in the searched resources.[4]

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize exposure and ensure the stability of this compound. The following workflow diagram illustrates the key steps for safe management of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification | Purpose | Source(s) |

| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust. | [4][5][6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. | [4][7] |

| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. | [4][6] |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be required for large quantities or in case of insufficient ventilation. | Minimizes inhalation of dust. | [4] |

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid procedures for different routes of exposure.

Caption: First Aid Procedures for this compound Exposure.

Fire Fighting Measures and Accidental Release

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide and nitrogen oxides.[4]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment to prevent dust inhalation and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide and nitrogen oxides.[4]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety procedures are in accordance with institutional and regulatory guidelines.

References

- 1. peptide.com [peptide.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Z-Ser(tBu)-OH | C15H21NO5 | CID 1715617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:65806-90-8 | Chemsrc [chemsrc.com]

- 5. Personal Protective Equipment | Emergency Preparedness | CDC [cdc.gov]

- 6. google.com [google.com]

- 7. fiveable.me [fiveable.me]

A Technical Guide to Z-D-Ser(TBu)-OH for Researchers and Drug Development Professionals

An in-depth exploration of the commercial landscape, synthesis applications, and strategic implementation of Z-D-Ser(TBu)-OH in peptide research and development.

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the selection of appropriate building blocks is a critical determinant of success. Among the vast array of available amino acid derivatives, this compound, a protected form of D-serine, offers unique advantages for specific applications. This technical guide provides a comprehensive overview of commercially available this compound, its integration into synthetic workflows, and its role in the development of bioactive peptides.

Commercial Availability and Quality Specifications

A variety of chemical suppliers offer this compound for research purposes. While catalog information is readily available, key quality metrics such as purity and analytical methods can vary between suppliers. Researchers should carefully consider these factors when selecting a reagent to ensure the integrity and reproducibility of their synthetic efforts. The following table summarizes data from several commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Physical Form |

| Aapptec | This compound | 65806-90-8 | 295.3 | Data available in Certificate of Analysis[1] | Not specified |

| Bachem | This compound | Not specified | Not specified | Not specified | Not specified |

| MedChemExpress | This compound | 65806-90-8 | 295.33 | Not specified | Powder |

| ChemPep | This compound | 65806-90-8 | Not specified | Not specified | Not specified |

| Advanced ChemTech | Z-D-Ser(But)-OH | Not specified | Not specified | Not specified | Not specified |

Note: Purity and other specific data are often lot-dependent and detailed in the Certificate of Analysis provided by the supplier upon request.

The Strategic Role of Z- and tBu- Protecting Groups

This compound features two critical protecting groups: the Benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the tert-butyl (tBu) group on the serine side-chain hydroxyl group. This protection scheme is fundamental to its utility in peptide synthesis.[2][3]

-

The Z-Group (Amino Protection): The Z-group provides robust protection of the α-amino group, preventing unwanted reactions during peptide coupling. It is stable to the mildly acidic and basic conditions often employed in peptide synthesis.[2][3] The removal of the Z-group is typically achieved through catalytic hydrogenation (e.g., H₂/Pd) or strong acidic conditions (e.g., HBr in acetic acid).[3] This orthogonality allows for selective deprotection without affecting other protecting groups.

-

The tBu-Group (Side-Chain Protection): The tert-butyl ether protecting the serine hydroxyl group is stable to a wide range of reaction conditions, including the catalytic hydrogenation used to remove the Z-group.[4] It is efficiently removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the solid support in Solid-Phase Peptide Synthesis (SPPS).[4]

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using a Boc-SPPS strategy. This protocol can be adapted for automated synthesizers.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).

- Swell the resin in an appropriate solvent, typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Boc-Deprotection:

- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.

- Wash the resin thoroughly with DCM and then neutralize with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

- Wash the resin again with DCM and DMF to remove excess base.

3. Coupling of this compound:

- Dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

- Add DIEA (2-4 equivalents) to the amino acid solution to activate it.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.

5. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

- Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

- To cleave the peptide from the resin and remove the tBu side-chain protecting group, treat the resin with a cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) for 2-3 hours at room temperature.

- Note on Z-group removal: If the final peptide requires a free N-terminus, the Z-group must be removed in a separate step prior to final cleavage if using acid-labile resins, or it can be removed from the fully deprotected peptide in solution via catalytic hydrogenation.

7. Peptide Precipitation and Purification:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin [label="Resin Swelling"];

Deprotection [label="Boc Deprotection"];

Coupling [label="Amino Acid Coupling\n(this compound)"];

Washing [label="Washing"];

Cleavage [label="Cleavage & Deprotection"];

Purification [label="Purification"];

Resin -> Deprotection [label="1. Prepare Resin"];

Deprotection -> Coupling [label="2. Expose N-terminus"];

Coupling -> Washing [label="3. Form Peptide Bond"];

Washing -> Deprotection [label="Repeat for next AA"];

Washing -> Cleavage [label="Final AA Coupled"];

Cleavage -> Purification [label="4. Release Peptide"];

}

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications in Bioactive Peptide Synthesis and Drug Discovery

Protected D-amino acids like this compound are crucial building blocks in the synthesis of peptides with enhanced therapeutic potential. The incorporation of D-amino acids can significantly increase the metabolic stability of peptides by making them resistant to proteolytic degradation. This extended half-life is a highly desirable property for peptide-based drugs.

While specific examples detailing the use of this compound in named drug candidates are not always readily available in public literature, its utility can be inferred from its structural features. It is a valuable tool for:

-

Introducing conformational constraints: The D-configuration of the serine residue can induce specific turns or secondary structures in the peptide backbone, which can be critical for receptor binding and biological activity.

-

Modulating solubility and bioavailability: The protected hydroxyl group of serine can influence the overall physicochemical properties of the peptide.

-

Synthesizing peptide libraries: As a component in combinatorial libraries, it allows for the exploration of a wider chemical space in the search for novel therapeutic leads.

The choice of a Z-protected D-amino acid is often a strategic one in solution-phase peptide synthesis or in fragment condensation strategies where the robust nature of the Z-group is advantageous.

Caption: Contribution of this compound components to peptide properties.

References

Methodological & Application

Application Notes and Protocols for Z-D-Ser(tBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the utilization of Z-D-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS). The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound, or N-α-Carbobenzoxy-O-tert-butyl-D-serine, is a protected amino acid derivative used in peptide synthesis. The Carbobenzoxy (Z) group serves as a temporary protecting group for the α-amino group, while the tert-butyl (tBu) group protects the hydroxyl side chain of the D-serine residue. The use of the Z-group in modern solid-phase peptide synthesis is less common compared to the more prevalent Fmoc/tBu and Boc/Bzl strategies due to the harsher conditions often required for its removal.[1] However, it can be a valuable tool in specific synthetic strategies, particularly in solution-phase synthesis and for the preparation of protected peptide fragments.

The D-configuration of the serine residue is of particular interest for the synthesis of peptides with modified biological activity or stability, as D-amino acids can confer resistance to enzymatic degradation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in SPPS

| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Notes |

| Carbodiimides | ||||

| DIC/HOBt | Good | 1-3 hours | Low | Cost-effective and widely used. HOBt suppresses racemization. |

| DCC/HOBt | Good | 1-3 hours | Low | Byproduct (DCU) is insoluble and can be difficult to remove in SPPS. |

| Onium Salts | ||||

| HBTU/DIEA | Very Good | 15-60 minutes | Low | Fast and efficient for most couplings. |

| HATU/DIEA | Excellent | 15-45 minutes | Very Low | Highly reactive, suitable for sterically hindered couplings. |

| PyBOP/DIEA | Very Good | 20-60 minutes | Low | Effective for difficult couplings, but can be more expensive. |

Note: The data presented are generalized for SPPS and not specific to this compound. Optimization of coupling conditions is crucial for achieving high efficiency.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a this compound residue. This protocol is a starting point and will require optimization based on the specific peptide sequence, resin, and available equipment.

Materials and Reagents

-

This compound

-

Appropriate solid-phase resin (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Deprotection reagent for the N-terminal protecting group of the preceding amino acid (e.g., 20% piperidine in DMF for Fmoc deprotection)

-

Z-group deprotection reagent (see specific protocols below)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol 1: Peptide Chain Elongation and Incorporation of this compound

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminal protecting group of the growing peptide chain has been removed.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines) to monitor the completion of the coupling reaction. A negative result indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Z-Group Deprotection on Solid Support

The removal of the Z-group on a solid support can be challenging and requires conditions that are compatible with the resin and other protecting groups. Two common methods are catalytic transfer hydrogenation and acidolysis.

Method A: Catalytic Transfer Hydrogenation

This is a milder method for Z-group removal but can be less efficient on a solid support due to catalyst accessibility.

-

Resin Preparation: Swell the Z-protected peptide-resin in an appropriate solvent such as DMF or a mixture of DMF/DCM.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, to the resin suspension.

-

Hydrogen Donor: Add a hydrogen donor, such as formic acid or ammonium formate, in a suitable solvent.

-

Reaction: Agitate the mixture at room temperature for several hours to overnight.

-

Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS of a small cleaved sample).

-

Washing: After complete deprotection, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts.

Method B: Acidolysis with HBr in Acetic Acid

This is a more traditional and often more effective method for Z-group cleavage, but the harsh acidic conditions can be incompatible with many solid supports and acid-labile side-chain protecting groups. This method is generally not recommended for standard SPPS on polystyrene-based resins.

-

Resin Suspension: Suspend the Z-protected peptide-resin in glacial acetic acid.

-

HBr Addition: Bubble a stream of anhydrous HBr gas through the suspension or add a solution of HBr in acetic acid (e.g., 33% HBr in AcOH).

-

Reaction: Stir the mixture at room temperature for 30-90 minutes.

-

Monitoring: Monitor the reaction progress by a suitable analytical method.

-

Washing: After complete deprotection, wash the resin extensively with acetic acid, followed by DMF and DCM.

Protocol 3: Final Cleavage and Deprotection

After the complete peptide sequence is assembled and the final N-terminal protecting group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group of serine) are removed.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. The choice of scavengers in the cocktail is crucial to prevent side reactions with sensitive amino acids.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.

-

Drying: Dry the peptide pellet under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for SPPS using this compound

Caption: Generalized workflow for SPPS incorporating this compound.

Logical Relationship of Protecting Groups in a Z/tBu Strategy

Caption: Orthogonality of protecting groups in a Z/tBu SPPS strategy.

Conclusion and Recommendations

The use of this compound in solid-phase peptide synthesis presents both opportunities and challenges. The primary challenge lies in the deprotection of the Z-group under conditions that are compatible with the solid support and other protecting groups. Catalytic transfer hydrogenation is the milder and more recommended approach for SPPS, although its efficiency can be variable.

For researchers considering the use of Z-protected amino acids in SPPS, the following is recommended:

-

Thorough Literature Review: Investigate specific examples of Z-group deprotection on solid supports that are relevant to the planned synthesis.

-

Small-Scale Test Reactions: Before proceeding with the full synthesis, perform small-scale test reactions to optimize the Z-group deprotection conditions for the specific peptide-resin.

-

Alternative Protecting Groups: For routine SPPS, the use of Fmoc-D-Ser(tBu)-OH is generally recommended due to the well-established and milder deprotection protocols.

By carefully considering the synthetic strategy and optimizing the reaction conditions, this compound can be successfully incorporated into peptides, enabling the synthesis of unique and valuable molecules for research and drug development.

References

Application Notes and Protocols for the Coupling of Z-D-Ser(TBu)-OH

Introduction

N-Carbobenzyloxy-O-tert-butyl-D-serine, abbreviated as Z-D-Ser(TBu)-OH, is a crucial protected amino acid derivative used in peptide synthesis. The N-terminal Z (Carbobenzyloxy) group provides robust protection that is stable to the mild basic and acidic conditions often used in peptide synthesis, and is typically removed via hydrogenolysis. The O-tert-butyl (tBu) ether protects the hydroxyl side chain of serine; this group is stable to basic conditions and hydrogenolysis but is readily cleaved with strong acids like trifluoroacetic acid (TFA)[1]. This orthogonal protection scheme makes this compound a versatile building block for both solution-phase and solid-phase peptide synthesis (SPPS), particularly in strategies where final deprotection requires conditions other than strong acid for all protecting groups.

The successful incorporation of this compound into a growing peptide chain hinges on the efficient formation of an amide bond, a process known as coupling[2]. The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acid to prevent racemization[3]. These application notes provide a comparative overview of common coupling reagents and detailed protocols for the effective use of this compound.

Data Presentation: Comparison of Common Coupling Reagents

The selection of a coupling reagent is critical for efficient amide bond formation. Uronium/aminium and phosphonium salt-based reagents are highly effective but require a non-nucleophilic base[2][4]. Carbodiimides offer a cost-effective alternative, especially when used with additives that suppress racemization[5]. The following table summarizes the performance of reagents suitable for coupling this compound.

| Coupling Reagent/Method | Additive | Base | Typical Reaction Time | Coupling Efficiency | Key Considerations |

| HATU | None | DIPEA or Collidine | 5-20 min | Very High (>95%) | Highly efficient, especially for sterically hindered couplings. The choice of base can influence racemization[6][7]. |

| HBTU | HOBt | DIPEA or NMM | 15-60 min | High (>90%) | A widely used and effective reagent. Excess reagent can lead to N-terminal guanidinylation[5][6]. |

| DIC / Oxyma | Oxyma Pure | None/DIPEA | 1-4 hours | High | Excellent for minimizing racemization, making it a preferred method for sensitive amino acids. Base-free conditions are possible[2][6]. |

| PyBOP | None | DIPEA or NMM | 15-60 min | High | A phosphonium-based reagent that is a good alternative to uronium salts, avoiding potential guanidinylation side reactions[4][5]. |

Experimental Protocols

The following protocols provide detailed methodologies for coupling this compound in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling using HATU

This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe) in solution.

Materials and Reagents:

-

This compound

-

Amine component (e.g., Glycine methyl ester hydrochloride)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

2,4,6-Collidine or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Preparation: In a round-bottom flask, dissolve the amine component (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Base Addition: Add 2,4,6-Collidine (2.5 equivalents) to the solution to neutralize the amine salt and act as the base for the coupling reaction. Stir the mixture for 5 minutes at room temperature. The use of collidine is often recommended over DIPEA to minimize potential racemization of serine derivatives[3][8].

-

Activation and Coupling: Add HATU (1.1 equivalents) to the stirred solution in one portion.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 20-60 minutes).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic phase sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol details the coupling of this compound to a resin-bound peptide chain with a free N-terminal amine using the Fmoc/tBu strategy as a framework for the cycle.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine (1.0 equivalent)

-

This compound (3.0 equivalents)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (2.9 equivalents)

-

DIPEA (6.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove residual base[1][6].

-

Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes[1].

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature[1][6].

-

Washing: Drain the coupling solution from the reaction vessel. Wash the resin extensively with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and byproducts[6].

-

Monitoring for Completion: Perform a Kaiser test on a small sample of resin beads[9]. A negative result (yellow/colorless beads) indicates successful and complete coupling.

-

Troubleshooting: If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the washing solvents and repeat the coupling step (double coupling) with a freshly prepared activated amino acid solution for another 1-2 hours[10].

Mandatory Visualization

Diagram 1: General Mechanism of Amide Bond Formation

Caption: General mechanism for amide bond formation using coupling reagents.

Diagram 2: Experimental Workflow for SPPS Coupling Cycle

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. chempep.com [chempep.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: A Comparative Analysis of HATU and HBTU for the Activation of Z-D-Ser(TBu)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The efficient formation of peptide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is critical, especially when dealing with sterically hindered or racemization-prone amino acids. Z-D-Ser(TBu)-OH, a protected serine derivative, presents such a challenge due to the bulky tert-butyl (tBu) ether on the side chain and the carbobenzyloxy (Z) group at the N-terminus. This document provides a detailed comparison of two widely used aminium-based coupling reagents, HATU and HBTU, for the activation of this compound, offering quantitative data, detailed experimental protocols, and troubleshooting guidance.

Mechanism of Action: HATU vs. HBTU

Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are aminium salts that activate carboxylic acids to facilitate amide bond formation. The key difference lies in the active ester they form.

-

HBTU utilizes HOBt (1-hydroxybenzotriazole) to form a reactive OBt-ester.[1]

-

HATU contains a HOAt (1-hydroxy-7-azabenzotriazole) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack.[1] This enhanced reactivity generally leads to faster and more complete coupling reactions with a lower risk of side reactions, including epimerization.[1][2]

Caption: General mechanism for amide bond formation using HATU or HBTU.

Comparative Performance Analysis

HATU consistently demonstrates superior performance over HBTU, particularly in challenging syntheses involving sterically hindered residues or sequences prone to aggregation.[1]

Key Performance Indicators:

-

Coupling Efficiency: HATU generally provides higher coupling efficiency and leads to purer final products with fewer deletion sequences.[1]

-

Reaction Speed: The enhanced reactivity of the OAt-ester formed by HATU results in significantly faster reaction times compared to the OBt-ester from HBTU.[1][2]

-

Racemization: Serine is an amino acid prone to racemization during peptide synthesis.[3][4] HATU's rapid kinetics reduce the time the activated amino acid is susceptible to epimerization, making it the preferred reagent where stereochemical integrity is paramount.[1][2][5] However, for the l-Ser(tBu)-OH derivative, both reagents have shown excellent performance with minimal racemization under standard conditions.[6]

-

Side Reactions: The primary side reaction for both reagents is the potential for guanidinylation of the free N-terminal amine, which caps the peptide chain.[2][7] This is more likely to occur when the coupling reagent is used in excess relative to the carboxylic acid.[2]

Quantitative Data Summary

| Parameter | HATU | HBTU | References |

| Coupling Efficiency | Very High (>95%) | High (>90%) | [1][8] |

| Typical Reaction Time | 5 - 20 minutes | 15 - 60 minutes | [1][8] |

| Racemization Risk | Very Low | Low | [1][2][9] |

| L/D Ratio for l-Ser(tBu)-OH | >99.9 / <0.1 | >99.9 / <0.1 | [6] |

| Key Side Reaction | Guanidinylation of N-terminus in excess | Guanidinylation of N-terminus in excess | [2][7] |

Experimental Protocols

The following are generalized protocols for a solution-phase coupling of this compound to a generic C-terminally protected amino acid or peptide (H-AA-OR).

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Optimal Reaction Conditions for Z-D-Ser(TBu)-OH Incorporation in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal incorporation of N-α-Benzyloxycarbonyl-D-serine(O-tert-butyl), or Z-D-Ser(TBu)-OH, into peptide sequences during solid-phase peptide synthesis (SPPS). While specific quantitative data for this derivative is limited in publicly available literature, the following recommendations are based on established principles of peptide chemistry and data extrapolated from the use of the more common Fmoc- and Boc-protected serine analogues.

The use of a tert-butyl (tBu) ether protecting group on the serine side chain is crucial for preventing O-acylation and subsequent side reactions like N->O acyl shifts. The benzyloxycarbonyl (Z) group offers an alternative N-terminal protection strategy to the more common Fmoc and Boc groups, and it is typically removed under reductive conditions (e.g., hydrogenolysis), which can be advantageous in specific synthetic schemes. The D-configuration of the serine residue is often incorporated to enhance peptide stability against enzymatic degradation.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the coupling of serine residues. Understanding and mitigating these is critical for achieving high purity and yield.

| Side Reaction | Description | Mitigation Strategy |

| Racemization | The chiral center of the amino acid can epimerize during the activation step, leading to the incorporation of the incorrect stereoisomer. | Use of additives like 1-hydroxybenzotriazole (HOBt) can significantly suppress racemization. Uronium/phosphonium-based coupling reagents (e.g., HATU, HBTU) are known to minimize racemization compared to carbodiimides. Avoid prolonged activation times and high temperatures.[1] Using a weaker base like 2,4,6-collidine in place of N,N-diisopropylethylamine (DIPEA) can also reduce racemization. |

| N->O Acyl Shift | Under acidic conditions, the peptide bond can migrate from the amino group to the hydroxyl group of serine, forming an ester linkage. | The use of the tert-butyl (tBu) ether protecting group on the serine side chain effectively prevents this side reaction.[1] |

| Dehydration | The side chain of serine can undergo dehydration to form dehydroalanine, particularly with certain coupling reagents. | Employing milder activation methods and avoiding excessive amounts of base can help minimize this side reaction.[1] |

| Diketopiperazine Formation | This side reaction can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. | Introduce the third amino acid as quickly as possible. The use of in situ neutralization protocols can help suppress diketopiperazine formation.[1] |

| N-Benzylation | A potential side reaction where the Z-group, or benzyl groups from side-chain protection, can be transferred to other nucleophilic sites during acid treatment. | This is more of a concern during final cleavage if strong acids are used. For Z-group removal, catalytic hydrogenation is the preferred method to avoid this. |

Comparative Data on Coupling Reagents

The choice of coupling reagent is critical for efficient incorporation of this compound. The following table summarizes common coupling reagents and their general performance, extrapolated from data on similar derivatives.

| Coupling Reagent | Additive | Base | Activation Time | Coupling Time | Relative Efficiency & Remarks |

| DIC | HOBt | - | 10-15 min | 1-4 hours | Cost-effective and widely used. HOBt suppresses racemization and accelerates coupling.[1] |

| HBTU | HOBt | DIPEA | 1-2 min | 15-60 min | More efficient and faster than carbodiimides, especially for challenging couplings.[1] |

| HATU | HOAt | DIPEA/Collidine | 1-2 min | 15-60 min | Highly efficient, recommended for sterically hindered couplings. HOAt is a more effective additive than HOBt in preventing racemization. |

| PyBOP | - | DIPEA | 1-2 min | 1-2 hours | A phosphonium salt-based reagent, also very effective for difficult couplings. |

Experimental Protocols

The following are generalized protocols for the incorporation of this compound in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Manual SPPS using DIC/HOBt Coupling

-

Resin Swelling: Swell the desired resin (e.g., Wang or Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes with gentle agitation.

-

N-terminal Deprotection:

-

If the preceding amino acid was Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.

-

Wash the resin thoroughly with DMF (5x) and then dichloromethane (DCM) (3x).

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-4 equivalents), HOBt (3-4 equivalents) in DMF.

-

Add Diisopropylcarbodiimide (DIC) (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[1]

-

Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[1]

-

-

Monitoring the Coupling: Monitor the reaction progress using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5x) and DCM (3x).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Manual SPPS using HATU Coupling

-

Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.

-

Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 15-60 minutes at room temperature.

-

-

Monitoring, Washing, and Capping: Follow steps 4, 5, and 6 from Protocol 1.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.

N-terminal Z-Group Deprotection

The benzyloxycarbonyl (Z) group is typically stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. It is most commonly removed by catalytic hydrogenolysis.

Protocol 3: Z-Group Cleavage (Hydrogenolysis)

-

Resin Preparation: After the final coupling step, wash the peptide-resin thoroughly with DCM and then with a solvent suitable for the hydrogenation (e.g., DMF, methanol, or a mixture).

-

Hydrogenolysis:

-

Suspend the peptide-resin in the chosen solvent.

-

Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).

-

Bubble hydrogen gas through the suspension or carry out the reaction under a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

The reaction time can vary from a few hours to overnight. Monitor the reaction by HPLC-MS analysis of a small cleaved sample.

-

-

Catalyst Removal: Once the deprotection is complete, filter the resin to remove the catalyst. Wash the resin thoroughly with the reaction solvent followed by DCM.

Final Cleavage and Deprotection

The final cleavage of the peptide from the resin and the removal of the tert-butyl side-chain protecting group are typically achieved simultaneously using a strong acid cocktail.

Protocol 4: Final Cleavage from Resin

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for the incorporation of this compound in solid-phase peptide synthesis.

Caption: General workflow for this compound incorporation in SPPS.

By following these protocols and considering the potential side reactions, researchers can successfully incorporate this compound into their peptide sequences, enabling the synthesis of complex and stable peptide-based therapeutics and research tools.

References

Application Notes and Protocols for the Deprotection of Z-D-Ser(TBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the complete deprotection of N-benzyloxycarbonyl-O-tert-butyl-D-serine (Z-D-Ser(TBu)-OH). The presence of two distinct protecting groups, the benzyloxycarbonyl (Z or Cbz) group on the amine and the tert-butyl (tBu) group on the serine hydroxyl side chain, necessitates a sequential deprotection strategy. This is due to the orthogonal nature of these protecting groups; the Z group is labile to hydrogenolysis, while the tBu group is labile to acidolysis. A simultaneous removal with a single reagent is generally not feasible under mild conditions that would preserve the integrity of the amino acid.

This guide outlines a two-step sequential deprotection process:

-

Step 1: Hydrogenolysis for the removal of the Z-group.

-

Step 2: Acidolysis for the cleavage of the tBu-group.

Step 1: Deprotection of the N-terminal Z-group by Hydrogenolysis

The benzyloxycarbonyl (Z) group is a well-established amine protecting group that is readily removed by catalytic hydrogenation.[1] This process involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. This method is highly efficient and chemoselective, leaving the acid-sensitive tert-butyl ether intact.

Experimental Protocol: Z-group Deprotection

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celatom® or filter paper for filtration

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen to replace the air.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celatom® or filter paper to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the deprotected product, H-D-Ser(TBu)-OH.

Step 2: Deprotection of the O-tert-butyl Group by Acidolysis

The tert-butyl (tBu) ether protecting the serine side chain is stable to the conditions of hydrogenolysis but is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA). The cleavage mechanism proceeds through a stable tert-butyl carbocation intermediate. This reactive species can lead to side reactions, such as the alkylation of nucleophilic residues if present in a larger peptide. To prevent these undesired modifications, the cleavage is performed in the presence of a "scavenger cocktail".[2]

Cleavage Cocktail Compositions for tBu Deprotection

The selection of an appropriate cleavage cocktail depends on the presence of other sensitive amino acid residues in the molecule, although for a single amino acid derivative, a simple TFA/scavenger mixture is usually sufficient. The following table summarizes common cleavage cocktails used for tBu deprotection.

| Reagent Name | Composition (v/v/v) | Key Scavengers | Recommended Use |

| Standard Cocktail | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | Water, TIS | For most standard peptides without highly sensitive residues.[2][3] |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Phenol, Water, TIS | "Odorless" alternative to thiol-containing cocktails, effective for scavenging trityl groups.[4] |

| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Phenol, Water, Thioanisole, EDT | A robust cocktail for peptides containing sensitive residues like Cys, Met, and Trp.[2][4] |

Experimental Protocol: tBu-group Deprotection

Materials:

-

H-D-Ser(TBu)-OH (from Step 1)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane (TIS))

-

Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

-

Centrifuge tubes

-

Centrifuge

-

Nitrogen or argon gas for drying

Procedure:

-